Ethyl 2-(2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
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Overview
Description
ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its reactivity and biological properties.
Preparation Methods
The synthesis of ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the benzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with benzyl halides under basic conditions.
Formation of the sulfanyl group:
Acetylation and esterification: The final steps involve acetylation of the amine group and esterification to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and affecting cellular processes. The thieno[3,2-d]pyrimidine core is crucial for its binding affinity, while the benzyl and sulfanyl groups enhance its specificity and potency .
Comparison with Similar Compounds
ETHYL 2-[2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar core structures but differ in their functional groups, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which affects their chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-26-16(24)10-20-15(23)12-28-19-21-14-8-9-27-17(14)18(25)22(19)11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,23) |
InChI Key |
KZWGLSCOKZKIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SCC2 |
Origin of Product |
United States |
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